![molecular formula C18H17FO2 B14301525 3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid CAS No. 113638-54-3](/img/structure/B14301525.png)
3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid
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Overview
Description
3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group and three methyl groups attached to the biphenyl structure, along with a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other aromatic ring in the presence of a palladium catalyst.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Selectfluor for fluorination, methyl iodide for methylation, palladium catalysts for coupling reactions
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Fluorinated and methylated derivatives
Scientific Research Applications
3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Fluoro-2’,3,5-trimethyl[1,1’-biphenyl]-2-carbaldehyde
- 2,3,4-Trimethylhexane
- 1,1’-Biphenyl, 4-fluoro-
Uniqueness
3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid is unique due to the presence of both fluoro and methyl groups on the biphenyl core, along with the prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
113638-54-3 |
---|---|
Molecular Formula |
C18H17FO2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H17FO2/c1-11-8-12(2)15(5-7-18(20)21)16(9-11)14-4-6-17(19)13(3)10-14/h4-10H,1-3H3,(H,20,21) |
InChI Key |
OEDHATLVQMYCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)C=CC(=O)O)C |
Origin of Product |
United States |
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